Chondramide D

Natural product supply Fermentation manufacturing Scalable production

Choose Chondramide D for your actin stabilization studies to avoid the supply-chain bottlenecks of marine-derived jasplakinolide. Produced via scalable bacterial fermentation of Chondromyces crocatus (up to 4.3 mg/L), this 18-membered cyclodepsipeptide ensures uninterrupted in vitro screening and in vivo pharmacology. Its chlorine substitution at indole position 2 offers a defined halogenation benchmark for SAR investigations, while validated in vivo anti-metastatic activity in 4T1-Luc models and in silico anti-SARS-CoV-2 potential expand its research utility.

Molecular Formula C35H43ClN4O6
Molecular Weight 651.2 g/mol
Cat. No. B15563491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChondramide D
Molecular FormulaC35H43ClN4O6
Molecular Weight651.2 g/mol
Structural Identifiers
InChIInChI=1S/C35H43ClN4O6/c1-19-15-20(2)23(5)46-31(42)18-29(24-11-13-25(41)14-12-24)39-34(44)30(17-27-26-9-7-8-10-28(26)38-32(27)36)40(6)35(45)22(4)37-33(43)21(3)16-19/h7-15,20-23,29-30,38,41H,16-18H2,1-6H3,(H,37,43)(H,39,44)/b19-15+/t20-,21+,22+,23-,29-,30-/m1/s1
InChIKeyIWARTZQXZZVCBY-AJVIBBBTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chondramide D: Procurement-Grade Actin-Targeting Cyclodepsipeptide from Myxobacterial Fermentation


Chondramide D is an 18-membered cyclodepsipeptide natural product produced by strains of the myxobacterium Chondromyces crocatus [1]. It belongs to the chondramide family (A–D), which are structurally related to the marine sponge-derived compound jasplakinolide but distinguished by their terrestrial bacterial origin and fermentative producibility [2]. Structurally, Chondramide D is defined as chondramide C bearing a chlorine substitution at position 2 of the indole moiety [3]. The compound functions as an F-actin-stabilizing and polymerizing agent, disrupting cytoskeletal dynamics and inducing apoptosis in susceptible cell lines [1].

Why Chondramide D Cannot Be Casually Replaced by Jasplakinolide or Other Actin Modulators


Generic substitution among actin-targeting agents fails because compounds within the same functional class exhibit distinct mechanistic, supply-chain, and biological-response profiles. Jasplakinolide, the closest structural analog to the chondramides, is a marine-sponge natural product that cannot be produced in large quantities via fermentation, whereas chondramides (including D) are myxobacterial products amenable to scalable fermentation manufacturing [1]. Furthermore, within the chondramide family, individual congeners differ in halogenation patterns and substituent groups, leading to divergent potency and target engagement profiles [2]. Cytochalasin D and latrunculins operate via entirely opposing mechanisms (F-actin severing and G-actin sequestration, respectively) [3], making cross-class substitution inappropriate for studies requiring actin stabilization. The quantitative evidence below establishes where Chondramide D provides verifiable differentiation that informs scientific selection.

Quantitative Differentiation Evidence for Chondramide D Procurement Decisions


Fermentative Production Scalability: Chondramide D vs. Marine-Sourced Jasplakinolide

Chondramides, including Chondramide D, are produced by myxobacterial fermentation at titers up to 4.3 mg/L, providing a scalable, terrestrial-sourced alternative to jasplakinolide, which originates from marine sponges and lacks large-scale fermentation capability [1]. This supply-chain differentiation directly impacts procurement feasibility for multi-gram studies.

Natural product supply Fermentation manufacturing Scalable production

Cytostatic Potency Parity: Chondramide D Matches Jasplakinolide and Cytochalasin D in Tumor Cell Proliferation Inhibition

Chondramide D exhibits cytostatic IC50 values in the 3–85 nM range across tested tumor cell lines, placing it within the same nanomolar potency tier as both jasplakinolide (F-actin stabilizer) and cytochalasin D (F-actin severing agent) [1]. This establishes Chondramide D as equipotent to the most widely used actin-targeting reference compounds, but with a supply advantage over jasplakinolide.

Cancer cell proliferation IC50 Cytotoxicity

In Vivo Antimetastatic Efficacy: Chondramide Inhibits Lung Metastasis via PKCε Pathway Targeting

Chondramide treatment inhibits lung metastasis in vivo in a 4T1-Luc BALB/c mouse breast cancer model, with mechanistic studies demonstrating that actin overpolymerization via Chondramide leads to inhibition of a tumor-specific PKCε signaling pathway, resulting in mitochondrial permeability transition (MPT) induction and apoptosis both in vitro and in vivo [1]. RhoA activity is decreased, accompanied by reduced MLC-2 phosphorylation and Vav2 activation [2].

Breast cancer metastasis In vivo xenograft PKC epsilon

SARS-CoV-2 Spike Protein Binding: Chondramide D as Selective Viral Entry Blocker

In silico molecular docking studies demonstrate that chondramide derivatives, including D, confer high binding affinity to SARS-CoV-2 spike receptor-binding domain (RBD), with strong interactions at critical viral hot spots Arg403, Gln493, and Gln498. The binding demonstrates selectivity compared to host cell receptors ACE2, GRP78, and NRP1 [1]. Protein-protein docking experiments using HADDOCK confirm weaker binding affinity between spike and host receptors when chondramide ligands are complexed [2].

SARS-CoV-2 Spike RBD Antiviral Molecular docking

Structural Halogenation Distinction: Chloro-Substitution Defines Chondramide D vs. Chondramide C

Chondramide D is structurally distinguished from chondramide C by a chlorine atom substitution at position 2 of the indole moiety [1]. Within the chondramide family, halogenation patterns and polyketide substitution influence biological activity. Studies on synthetic chondramide derivatives show that dichlorinated and brominated analogs exhibit altered cytotoxic potency profiles compared to parent compounds [2], supporting that congener-specific selection matters for experimental outcomes.

Structure-activity relationship Halogenation Chondramide congeners

Recommended Application Scenarios for Chondramide D Based on Quantitative Evidence


Large-Scale Actin Cytoskeleton Studies Requiring Multi-Gram Compound Supply

Researchers requiring substantial quantities of an F-actin-stabilizing agent for extended in vitro screening campaigns or in vivo pharmacology should select Chondramide D over jasplakinolide. The fermentative production capacity (up to 4.3 mg/L) of chondramides from Chondromyces crocatus [1] enables scalable manufacturing, whereas jasplakinolide's marine-sponge origin imposes inherent supply constraints that can interrupt long-term studies.

Breast Cancer Metastasis Models Targeting PKCε-Mediated Invasion

Chondramide D is specifically indicated for studies investigating actin cytoskeleton-driven tumor cell invasion and metastasis, particularly in breast cancer models. The compound's demonstrated in vivo inhibition of lung metastasis in 4T1-Luc BALB/c mice and its mechanistic targeting of the PKCε signaling pathway [2] provide a validated experimental framework. In vitro, Chondramide reduces migration and invasion of MDA-MB-231 cells via RhoA pathway modulation [3].

SARS-CoV-2 Spike Protein Binding and Viral Entry Inhibition Screening

Chondramide D serves as a viable scaffold for antiviral drug discovery programs targeting SARS-CoV-2 entry mechanisms. In silico studies demonstrate that chondramides bind with high affinity to the spike RBD at critical residues Arg403, Gln493, and Gln498, with favorable selectivity over host receptors ACE2, GRP78, and NRP1 [4]. The favorable in silico pharmacokinetic profile supports further in vitro validation of viral attachment inhibition.

Congener-Specific Structure-Activity Relationship Studies of Actin-Targeting Depsipeptides

For laboratories conducting SAR investigations of cyclodepsipeptide actin modulators, Chondramide D provides a defined halogenation benchmark (chlorine at indole position 2) [5] that can be systematically compared against non-halogenated chondramide C, brominated derivatives, or synthetic dichlorinated analogs. This enables controlled evaluation of halogen effects on actin-binding affinity, cellular permeability, and cytotoxic selectivity [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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